![molecular formula C20H26O B14117884 4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
4'-Octyl-[1,1'-biphenyl]-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Octyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family It is characterized by the presence of an octyl group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Octyl Group: The octyl group can be introduced through a Friedel-Crafts alkylation reaction, where an octyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the biphenyl core is treated with a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 4’-Octyl-[1,1’-biphenyl]-4-ol may involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Octyl-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4’-Octyl-[1,1’-biphenyl]-4-one.
Reduction: The hydroxyl group can be reduced to form a hydrogen atom, resulting in the formation of 4’-Octyl-[1,1’-biphenyl].
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: 4’-Octyl-[1,1’-biphenyl]-4-one
Reduction: 4’-Octyl-[1,1’-biphenyl]
Substitution: Various substituted biphenyl derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4’-Octyl-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-Octyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyl group can interact with hydrophobic regions of proteins and membranes, influencing their behavior and activity.
Comparación Con Compuestos Similares
4’-Octyl-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:
4’-Octyl-[1,1’-biphenyl]-4-carbonitrile: This compound has a cyano group instead of a hydroxyl group, which affects its chemical reactivity and applications.
4’-Octyl-[1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a hydroxyl group, which influences its solubility and biological activity.
4’-Octyl-[1,1’-biphenyl]-4-amine:
The uniqueness of 4’-Octyl-[1,1’-biphenyl]-4-ol lies in its specific combination of an octyl group and a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H26O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-(4-octylphenyl)phenol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-8H2,1H3 |
Clave InChI |
JDCUQPSPITUXGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
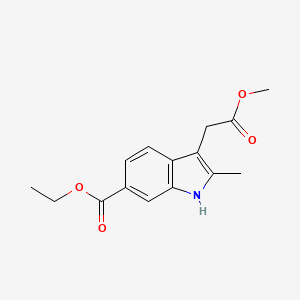
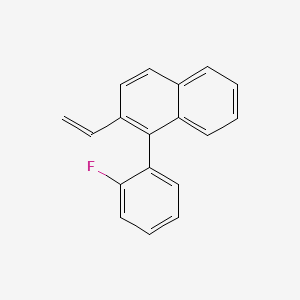
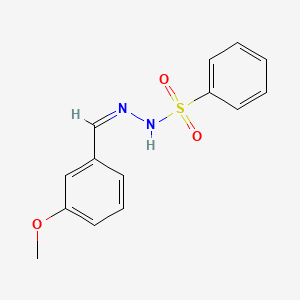
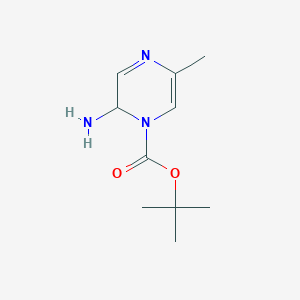
![N-(3-ethylphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117839.png)
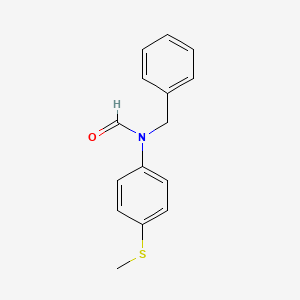
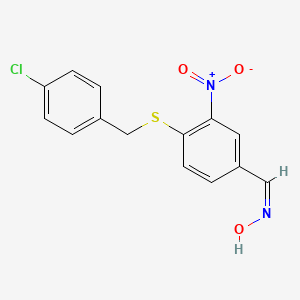
![9-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14117862.png)

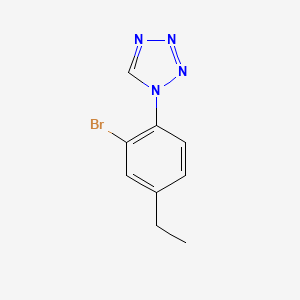
![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
![[(2,2-dimethylpropanoyl)oxy]methyl (6R,7R)-7-{[(2Z)-2-{2-[(tert-butoxycarbonyl)amino]-1,3-thiazol-4-yl}pent-2-enoyl]amino}-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14117879.png)
